3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one
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Overview
Description
3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hexafluoropropyl group attached to a sulfanyl moiety, which is further connected to a chromen-2-one core structure. The chromen-2-one scaffold is known for its diverse biological activities and is commonly found in various natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2H-chromen-2-one and 1,1,2,3,3,3-hexafluoropropylthiol.
Formation of Sulfanyl Intermediate: The 1,1,2,3,3,3-hexafluoropropylthiol is reacted with a suitable base, such as sodium hydride, to generate the corresponding thiolate anion.
Nucleophilic Substitution: The thiolate anion is then reacted with 4-hydroxy-2H-chromen-2-one under nucleophilic substitution conditions to form the desired product. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include oxidized ketone derivatives, reduced dihydrochromen-2-one compounds, and various substituted analogs.
Scientific Research Applications
3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-chromen-2-one: The parent compound without the hexafluoropropylsulfanyl group.
3-(Methylsulfanyl)-4-hydroxy-2H-chromen-2-one: A similar compound with a methylsulfanyl group instead of a hexafluoropropylsulfanyl group.
3-(Phenylsulfanyl)-4-hydroxy-2H-chromen-2-one: A derivative with a phenylsulfanyl group.
Uniqueness
The presence of the hexafluoropropyl group imparts unique properties to 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-4-hydroxy-2H-chromen-2-one, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H6F6O3S |
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Molecular Weight |
344.23 g/mol |
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C12H6F6O3S/c13-10(11(14,15)16)12(17,18)22-8-7(19)5-3-1-2-4-6(5)21-9(8)20/h1-4,10,19H |
InChI Key |
CYVJSJILZQKBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)SC(C(C(F)(F)F)F)(F)F)O |
Origin of Product |
United States |
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